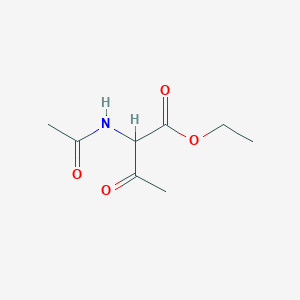

Ethyl 2-acetamido-3-oxobutanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetamido-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-4-13-8(12)7(5(2)10)9-6(3)11/h7H,4H2,1-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXXFBQECDBUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279668 | |

| Record name | ethyl 2-acetamido-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5431-93-6 | |

| Record name | 5431-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5431-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-acetamido-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-acetamido-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Acetamido 3 Oxobutanoate and Its Derivatives

Established Synthetic Pathways to Ethyl 2-acetamido-3-oxobutanoate

The synthesis of this compound can be achieved through multi-step chemical transformations starting from readily available precursors. A key strategy involves the functionalization of the α-carbon of an ethyl 3-oxobutanoate backbone.

Synthetic Routes from Ethyl Acetoacetate (B1235776) Precursors

A plausible and established route to this compound from ethyl acetoacetate involves a three-step sequence: oximation, reduction, and acylation.

First, ethyl acetoacetate is reacted with a nitrosating agent, such as sodium nitrite in the presence of an acid, to form Ethyl 2-(hydroxyimino)-3-oxobutanoate. This reaction introduces a nitrogen-containing functional group at the desired α-position chemicalbook.comnih.gov. The reaction proceeds through the formation of an enolate from ethyl acetoacetate, which then undergoes nitrosation at the α-carbon to yield the oxime .

The second step involves the reduction of the oxime group in Ethyl 2-(hydroxyimino)-3-oxobutanoate to an amino group, yielding Ethyl 2-amino-3-oxobutanoate . This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation .

Finally, the resulting Ethyl 2-amino-3-oxobutanoate is acylated to introduce the acetamido group. This is typically achieved by treating the amino ester with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride to afford the target compound, this compound.

Preparation of Closely Related Ethyl 3-Oxobutanoate Derivatives

The synthesis of derivatives of ethyl 3-oxobutanoate is a well-established field, providing insights into analogous synthetic transformations. A common method for introducing substituents at the α-position is through the alkylation of ethyl acetoacetate. This process, known as the acetoacetic ester synthesis, involves the deprotonation of ethyl acetoacetate with a suitable base, such as sodium ethoxide, to form a stabilized enolate. This enolate then acts as a nucleophile, reacting with an alkyl halide in an SN2 reaction to form an α-substituted β-keto ester prepchem.com. For instance, the reaction of the enolate of ethyl acetoacetate with ethyl iodide yields ethyl 2-ethyl-3-oxobutanoate prepchem.com.

Advanced Synthetic Strategies for Functionalized this compound Derivatives

Modern synthetic chemistry increasingly utilizes enzymatic and biocatalytic methods to achieve high stereoselectivity and milder reaction conditions. These approaches are particularly valuable for the synthesis of chiral derivatives of this compound.

Enzymatic and Biocatalytic Synthesis

The reduction of the keto group in β-keto esters is a key transformation that can be efficiently catalyzed by enzymes, particularly ketoreductases (KREDs). These enzymes often exhibit high enantioselectivity, making them ideal for the synthesis of optically active compounds.

Microbial aldo-keto reductases are a superfamily of enzymes that catalyze the reduction of aldehydes and ketones studycorgi.com. Ketoreductases, a class within this superfamily, are widely used for the asymmetric reduction of β-keto esters to their corresponding chiral β-hydroxy esters studycorgi.com.

A particularly powerful application of KREDs is in the dynamic kinetic resolution (DKR) of racemic α-substituted β-keto esters. In a DKR process, one enantiomer of the starting material is selectively reduced by the enzyme, while the other enantiomer is rapidly racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single stereoisomer of the product nih.govfrontiersin.org. The DKR of α-amido-β-keto esters, which are structurally similar to this compound, has been successfully employed to produce optically pure 1,2-amino alcohols, which are valuable pharmaceutical intermediates nih.govfrontiersin.org. For instance, various ketoreductases have been shown to catalyze the DKR of α-amido-β-keto esters with high diastereoselectivity and enantioselectivity nih.govrsc.orgresearchgate.net.

The following table summarizes the results of ketoreductase-catalyzed dynamic kinetic resolution of various α-amido-β-keto esters, demonstrating the high stereoselectivity achievable with these biocatalysts.

| Substrate (α-amido-β-keto ester) | Ketoreductase | Product Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Conversion (%) |

| N-Boc-α-amino-β-keto ester 1 | KRED-101 | anti | >99:1 | >99% | >99 |

| N-Cbz-α-amino-β-keto ester 2 | KRED-119 | syn | 98:2 | >99% | >99 |

| N-acetyl-α-amino-β-keto ester 3 | WTEA mutant M30 | syn | >99:1 | >99% | >99 |

| N-formyl-α-amino-β-keto ester 4 | KRED-02 | cis-(2S,3R) | 99:1 | >99% | >99 |

| N-benzoyl-α-amino-β-keto ester 5 | KRED-10 | trans-(2R,3R) | 98:2 | >99% | >99 |

Ketoreductase-catalyzed reductions are dependent on nicotinamide cofactors, typically NADPH or NADH, which are consumed in stoichiometric amounts. Due to the high cost of these cofactors, their in situ regeneration is crucial for the economic viability of large-scale biocatalytic processes nih.govillinois.edumdpi.com. There are two primary strategies for cofactor regeneration: substrate-coupled and enzyme-coupled systems.

In a substrate-coupled regeneration system , a single enzyme catalyzes both the reduction of the target substrate and the oxidation of a co-substrate, which is added in excess nih.govresearchgate.net. A common example is the use of isopropanol as a co-substrate. The ketoreductase oxidizes isopropanol to acetone, thereby regenerating the NADPH or NADH required for the reduction of the β-keto ester nih.gov. This approach is simple as it only requires one enzyme.

An enzyme-coupled regeneration system employs a second enzyme and a second substrate to regenerate the cofactor nih.gov. A widely used system involves glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while reducing NADP+ to NADPH or NAD+ to NADH rsc.org. This method is often more efficient as the oxidation of glucose provides a strong thermodynamic driving force for the reaction nih.gov. The use of an enzyme-coupled system can lead to higher substrate loadings and faster reaction times compared to substrate-coupled systems nih.gov.

Whole-Cell Biotransformations for Stereoisomer Production

Whole-cell biotransformations have emerged as a powerful tool for producing specific stereoisomers of chiral compounds, offering an environmentally friendly alternative to conventional chemical methods. The use of microorganisms like baker's yeast (Saccharomyces cerevisiae) has been extensively studied for the asymmetric reduction of β-keto esters. For instance, the reduction of ethyl 3-oxobutanoate using baker's yeast can yield the (S)-enantiomer of ethyl 3-hydroxybutanoate with high enantiomeric excess (up to 95% e.e.) in an aqueous medium. mdpi.com Interestingly, the stereoselectivity of this biotransformation can be reversed to produce the (R)-enantiomer, also with high enantiomeric purity (95% e.e.), by employing deep eutectic solvents (DES) such as a mixture of choline chloride and glycerol. mdpi.com

The choice of microorganism is crucial for achieving desired stereoselectivity. While Saccharomyces cerevisiae is widely used, other yeasts like Kluyveromyces marxianus and Pichia glucozyma have shown remarkable diastereoselectivity in the reduction of ethyl 2-(benzamidomethyl)-3-oxobutanoate. researchgate.net Specifically, K. marxianus var. lactis CL69 produces the (2R,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate with over 99% enantiomeric excess (ee) and 98% diastereomeric excess (de). researchgate.net In contrast, Pichia glucozyma CBS 5766 yields the (2S,3S)-isomer with >99% ee and 86% de under optimized conditions. researchgate.net

The reaction medium also plays a significant role in the efficiency and stereoselectivity of whole-cell biotransformations. The addition of deep eutectic solvents or ionic liquids can enhance the permeability of cell membranes, facilitating the reaction course and leading to higher yields and enantiomeric purity. mdpi.com For example, the bioreduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol catalyzed by Acetobacter sp. CCTCC M209061 in the presence of a choline chloride/urea deep eutectic solvent resulted in a high reaction efficiency and an ideal enantiomeric purity of 99.9% e.e. within a short reaction time. mdpi.com

| Microorganism | Substrate | Product Stereoisomer | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |

| Saccharomyces cerevisiae | Ethyl 3-oxobutanoate | (S)-ethyl 3-hydroxybutanoate | up to 95% | N/A |

| Saccharomyces cerevisiae (in DES) | Ethyl 3-oxobutanoate | (R)-ethyl 3-hydroxybutanoate | 95% | N/A |

| Kluyveromyces marxianus var. lactis CL69 | Ethyl 2-(benzamidomethyl)-3-oxobutanoate | (2R,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate | >99% | 98% |

| Pichia glucozyma CBS 5766 | Ethyl 2-(benzamidomethyl)-3-oxobutanoate | (2S,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate | >99% | 86% |

| Acetobacter sp. CCTCC M209061 (in DES) | 3-Chloropropiophenone | (S)-3-chloro-1-phenylpropanol | 99.9% | N/A |

Enantioselective Methodologies for Chiral Compounds

Enantioselective synthesis is crucial for producing optically pure compounds, which is of paramount importance in the pharmaceutical industry. Various methodologies have been developed to achieve high enantioselectivity in the synthesis of chiral molecules related to this compound.

Organocatalysis represents a significant advancement in asymmetric synthesis. For instance, the use of chiral Lewis acids, such as LiAl(BINOL)₂, can catalyze the Michael addition of diethyl malonate to cyclopentenone, yielding a product with a determinable enantiomeric excess. chemrxiv.org Another approach involves the use of chiral triazole-substituted iodoarenes in the enantioselective construction of spirooxazolines.

Catalytic asymmetric synthesis has also been successfully applied to the production of chiral 3-substituted-3-hydroxy-2-oxindoles, which are known for their biological activities. Furthermore, the enantioselective construction of spirocyclic oxindolic cyclopentanes has been achieved through palladium-catalyzed trimethylenemethane-[3+2]-cycloaddition. semanticscholar.org

Recent developments have also focused on the concept of centrally chiral arenes, where chirality arises from the unsymmetrical substitution of an arene ring. scienceopen.com Desymmetrization of prochiral and meso-compounds has emerged as a viable strategy for the enantioselective synthesis of these unique chiral structures. scienceopen.com

Chemo-Enzymatic Processes in Chiral Ester Synthesis

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective routes for the production of chiral compounds. This approach is particularly valuable for the synthesis of chiral esters, where enzymes can provide high stereoselectivity that is often difficult to achieve with purely chemical methods.

A notable example is the synthesis of chiral epoxides, such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, from the bio-based compound levoglucosenone. nih.govnih.gov This process involves a lipase-mediated Baeyer-Villiger oxidation as a key step, offering a more sustainable alternative to traditional methods that rely on hazardous reagents. nih.govnih.gov The resulting chiral epoxides are valuable precursors for the synthesis of other important molecules, including (S)-dairy lactone. nih.gov

Enzymes, particularly oxidoreductases, can catalyze the reduction of β-keto esters to their corresponding hydroxy compounds with high enantiomeric purity. For example, the reduction of methyl 3-oxobutanoate and ethyl 4-chloro-3-oxobutanoate using an oxidoreductase can yield the corresponding hydroxy compounds with an enantiomeric excess of ≥99%. researchgate.net Furthermore, the synthesis of ethyl (2R,3S)-3-hydroxy-2-methylbutanoate has been achieved with high diastereoselectivity (de = 95%) and enantioselectivity (ee ≥ 95%) through a chemo-enzymatic approach. researchgate.net

The development of new chemo-enzymatic methods is essential for producing a wide range of bioactive compounds. researchgate.net These methods often involve the screening of various enzymes, such as dehydrogenases, to identify catalysts that can be effectively used in the synthesis of chiral molecules with pharmaceutical value. dergipark.org.tr

Photochemical Reactions of Related Oxobutanoic Esters

Photochemical reactions offer unique pathways for the synthesis and transformation of organic molecules. In the context of oxobutanoic esters, visible light-induced copper catalysis has been employed for the controlled oxidation of terminal C≡C alkynes to α-keto esters. researchgate.net This method utilizes molecular oxygen as a sustainable oxidant and proceeds under mild conditions, making it an environmentally benign approach. The reaction is highly functional group tolerant and provides a simple route to α-keto esters. researchgate.net

Catalytic Approaches in Alpha-Substituted Beta-Keto Ester Synthesis

The synthesis of α-substituted β-keto esters is a fundamental transformation in organic chemistry. researchgate.net Traditional methods, such as the acetoacetic ester synthesis, involve the alkylation of a β-keto ester via an enol or enolate intermediate. researchgate.net However, achieving stereoselectivity in this reaction remains a significant challenge, as the product can easily racemize under acidic or basic conditions. researchgate.net

To address this limitation, modern catalytic approaches have been developed. A hybrid system consisting of Palladium (Pd) and Ruthenium (Ru) complexes has been shown to catalyze the asymmetric dehydrative condensation between cinnamyl-type allylic alcohols and β-keto esters. researchgate.net This method allows for the α-mono-substitution of a non-substituted β-keto ester with high regio-, diastereo-, and enantioselectivity. researchgate.net The nearly neutral reaction conditions prevent epimerization of the product. researchgate.net

Another innovative approach is the N-heterocyclic carbene (NHC)-catalyzed direct cross-aza-benzoin reaction. This method allows for the efficient synthesis of α-amino-β-keto esters through the cross-coupling of various aldehydes with an α-imino ester. beilstein-journals.org This reaction is highly atom-efficient and proceeds under mild conditions, tolerating a range of functional groups. beilstein-journals.org

Platinum-catalyzed selective C–H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate provides an efficient way of introducing an α-keto ester functional group. nih.gov This reaction is oxidant-free, additive-free, and does not suffer from decarbonylative side reactions. nih.gov

One-Pot Cyclization and Derivatization Strategies

One-pot reactions, where multiple transformations are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. An environmentally benign, iodine-mediated one-pot iodocyclization/alkylation strategy has been developed for the synthesis of 2,3-disubstituted benzo[b]thiophenes from 2-alkynylthioanisoles. nih.gov This method allows for the creation of complex molecular structures in a single step under moderate reaction conditions. nih.gov

Similarly, a one-pot, three-component microwave-assisted synthesis has been reported for novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. researchgate.net This reaction, catalyzed by PdCl₂, proceeds under solvent-free conditions and is characterized by its operational simplicity, short reaction time, and high atom economy. researchgate.net

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing costs and environmental impact. In the context of ester synthesis, several factors, including the choice of catalyst, reaction temperature, and molar ratio of reactants, play a significant role.

For the enzymatic synthesis of ethyl 3-oxobutyrate derivatives, porcine pancreatic lipase (PPL) has been found to catalyze the Knoevenagel condensation of aromatic aldehydes and ethyl acetoacetate under solvent-free conditions, achieving a yield of up to 99.38%. nih.gov

In the synthesis of ethyl acetate (B1210297) through esterification, systematic studies have shown that the molarity ratio of ethanol to acetic acid, the dosage of the catalyst (concentrated sulfuric acid), reaction temperature, and the rate of reactant addition are key parameters influencing productivity and purity. hillpublisher.comhillpublisher.com An optimal temperature range of 80-85°C has been identified for this reaction. hillpublisher.comhillpublisher.com

Influence of Solvents and Temperature on Reaction Outcomes

The choice of solvent and the reaction temperature are pivotal in the synthesis of this compound and its analogues, directly impacting reaction rates, equilibrium positions, and by-product formation. Research into the synthesis of related N-acetylated amino esters and other β-keto esters provides insights into the probable effects on the target compound.

The concurrent esterification and N-acetylation of amino acids, a reaction type analogous to the formation of this compound, has been effectively carried out using triethyl orthoacetate in refluxing toluene. nih.govnih.gov This suggests that non-polar, high-boiling point solvents may be advantageous, providing the necessary thermal energy to drive the reaction to completion while minimizing side reactions that might occur in more reactive solvent environments.

In the synthesis of N-aryl/heteryl acetoacetamides, a related class of compounds, reactions have been successfully performed under solvent-free conditions, utilizing microwave irradiation. researchgate.net This approach not only offers environmental benefits by reducing solvent waste but can also lead to significantly shorter reaction times and improved yields. The temperatures in such solvent-free syntheses can be precisely controlled, with optimization studies showing that specific temperature ranges are critical for maximizing product formation. researchgate.net

For the synthesis of other β-keto ester derivatives, a range of solvents and temperatures have been employed. For example, the synthesis of ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate is conducted in anhydrous acetonitrile at a reflux temperature of 140°C. orgsyn.org In contrast, the synthesis of certain ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives proceeds at room temperature in dichloromethane. frontiersin.org These examples highlight the compound-specific nature of optimal reaction conditions.

The following interactive data table summarizes the influence of solvents and temperature on the yield of related β-keto ester syntheses, providing a predictive framework for the synthesis of this compound.

| Derivative | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| N-acetyl Ethyl Esters of Proline/Phenylalanine | Toluene | Reflux | Good |

| N-(4-methyl phenyl) acetoacetamide | Solvent-free (Microwave) | Not specified | High |

| Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate | Acetonitrile | 140 | 90-93 |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives | Dichloromethane | Room Temperature | 95 |

Stoichiometric Control and Yield Enhancement

The precise control of reactant stoichiometry is a fundamental aspect of synthetic chemistry, directly influencing the yield and purity of the desired product. In the synthesis of this compound and its derivatives, the molar ratios of the starting materials play a critical role in maximizing the conversion and minimizing the formation of unwanted by-products.

A study on the concurrent esterification and N-acetylation of amino acids with triethyl orthoacetate (TEOA) revealed that, surprisingly, only one equivalent of TEOA was necessary to achieve a good yield of the corresponding N-acetyl ethyl esters when reacted in refluxing toluene. nih.govnih.gov This suggests an efficient reaction mechanism where the reagent is utilized effectively. Stoichiometric studies on this reaction indicated that varying the equivalents of TEOA had a direct impact on the reaction outcome, highlighting the importance of precise reactant ratios. nih.gov

In the synthesis of N-aryl/heteryl acetoacetamides from the reaction of an amine with ethyl acetoacetate, a systematic investigation into the reactant ratios was conducted. researchgate.net The study explored ratios of amine to ethyl acetoacetate from 1:1 up to 1:2. The results demonstrated that an excess of ethyl acetoacetate led to improved yields and higher purity of the final product. researchgate.net This is a common strategy in synthesis to drive the reaction equilibrium towards the product side, especially when one of the reactants is more volatile or prone to side reactions.

The following interactive data table presents the findings from the stoichiometric optimization of N-(4-methyl phenyl) acetoacetamide synthesis, which can serve as a valuable reference for the synthesis of this compound.

| Amine:Ethyl Acetoacetate Ratio | Yield (%) |

|---|---|

| 1:1 | Lower |

| 1:1.2 | - |

| 1:1.4 | - |

| 1:1.6 | - |

| 1:1.8 | - |

| 1:2 | Improved |

Note: Specific yield percentages for intermediate ratios were not detailed in the source material, but a clear trend of increasing yield with excess ethyl acetoacetate was reported. researchgate.net

These findings underscore the necessity of empirical optimization of stoichiometric ratios for each specific synthetic target within the this compound family to achieve the highest possible yields and purity.

Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Acetamido 3 Oxobutanoate

Reductive Transformations of the Carbonyl Moiety

The carbonyl group in ethyl 2-acetamido-3-oxobutanoate is a primary site for reductive transformations, leading to the formation of chiral hydroxybutyrates. These reactions are often carried out using biocatalysts to achieve high stereoselectivity, which is crucial for the synthesis of optically active compounds.

Stereoselective Reduction to Hydroxybutyrates

The reduction of this compound (AAOB) yields ethyl 2-acetamido-3-hydroxybutyrate (AAHB), a precursor for threonine isomers. tandfonline.com This transformation is significant because it creates two chiral centers, meaning four stereoisomers can be formed. tandfonline.com Various microorganisms have been screened for their ability to perform this reduction with high stereoselectivity.

For instance, the yeast Sporobolomyces sp. AKU4430 has been shown to accumulate the D-threo isomer of AAHB through a whole-cell reaction. tandfonline.comnih.gov In contrast, Candida albicans AKU4596 primarily produces a mixture of the D-threo and L-threo isomers. tandfonline.comnih.gov The selective accumulation of specific isomers in whole-cell reactions is often attributed to differences in the degradation rates of the other isomers. nih.gov

The use of isolated enzymes has also been explored. While purified aldehyde reductases from these yeasts can produce three different isomers (L-threo, L-allo, and D-threo), the stereoselectivity is generally low. nih.gov This highlights the complexity of achieving high stereoselectivity and the advantage of using whole-cell systems where metabolic pathways can favor the formation and accumulation of a single desired stereoisomer.

Substrate Specificity and Stereoselectivity of Aldehyde Reductases

The enzymes responsible for the reduction of this compound in yeasts like Sporobolomyces sp. and Candida albicans have been identified as NADPH-dependent aldehyde reductases, belonging to the aldo-keto reductase (AKR) superfamily. tandfonline.comnih.gov These enzymes exhibit varying degrees of substrate specificity and catalytic efficiency.

The aldehyde reductase from Sporobolomyces sp. demonstrates a higher reduction activity towards this compound compared to the enzyme from C. albicans. nih.gov However, as mentioned earlier, the stereoselectivity of the purified enzymes is low, with both enzymes producing a mixture of AAHB isomers. nih.gov

Below is a table summarizing the properties of aldehyde reductases from these two yeast strains:

| Property | Sporobolomyces sp. Enzyme | Candida albicans Enzyme |

| Specific Activity (units/mg) | 27.4 | 0.54 |

| Molecular Weight (kDa) | 34 (monomer) | 42 (monomer) |

| Optimal pH | 6.0 | 6.5 |

| Optimal Temperature (°C) | 75 | 15 |

| Stereoisomers Produced | L-threo, L-allo, D-threo | L-threo, L-allo, D-threo |

| Data sourced from studies on purified aldehyde reductases. tandfonline.com |

The significant differences in specific activity and optimal reaction conditions underscore the diversity of these enzymes and their potential for application in biocatalytic processes. The low stereoselectivity of the isolated enzymes suggests that other cellular factors may play a role in the high stereoselectivity observed in whole-cell biotransformations. nih.gov

Condensation and Cyclization Reactions

This compound is a valuable precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. Its ability to undergo condensation and cyclization reactions makes it a key component in the construction of various molecular scaffolds with significant biological and pharmaceutical applications.

Formation of Nitrogen-Containing Heterocyclic Scaffolds

The reactivity of this compound allows for its use in the synthesis of various nitrogen-containing heterocycles. These scaffolds are prevalent in many natural products and synthetic drugs. mdpi.com The presence of both a keto and an ester group, along with the acetamido functionality, provides multiple reaction sites for cyclization.

For example, it can be envisioned as a building block in pathways leading to pyridines, pyrimidines, and other related structures, which are core components of many pharmaceuticals. nih.gov The general strategy involves the reaction of the dicarbonyl functionality with dinucleophiles to construct the heterocyclic ring.

Participation in Pyrrolidin-2-one Synthesis Pathways

The succinimide (B58015) ring, a core structure of pyrrolidin-2-one derivatives, can be synthesized using Michael addition reactions. While direct participation of this compound in these specific pathways is not extensively documented in the provided context, related structures like ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives have been synthesized and studied for their biological activities. frontiersin.org These syntheses often involve the reaction of a Michael acceptor, such as N-phenylmaleimide, with a Michael donor. mdpi.com

The synthesis of substituted pyrrolidinones is of significant interest due to their presence in a wide array of biologically active compounds. nih.govgoogle.com The general synthetic approaches often involve cyclization reactions of precursors that can be conceptually related to the functional groups present in this compound.

Intermediacy in Thiazole (B1198619) and Quinolinone Derivatives

This compound and its close structural analogs are key intermediates in the synthesis of thiazole and quinolinone derivatives.

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classic method for preparing this heterocyclic ring system. It involves the reaction of an α-haloketone with a thioamide. Ethyl 2-chloro-3-oxobutanoate, a halogenated derivative of this compound, is explicitly used in the synthesis of aryliminothiazoles with potential cardioprotective effects. nih.gov The reaction of ethyl bromopyruvate, another related α-haloketoester, with thioamides is also a common route to substituted thiazoles. nih.gov

Quinolinone Derivatives: The synthesis of quinolinone scaffolds can be achieved through various condensation reactions. For instance, the reaction of isatoic anhydride (B1165640) with the sodium enolate of ethyl acetoacetate (B1235776), a structurally similar β-ketoester, yields substituted quinoline (B57606) derivatives. nih.gov This highlights the utility of the β-ketoester functionality in constructing the quinolinone ring system. While direct use of this compound in these specific examples is not mentioned, its structural features make it a plausible precursor for similar transformations.

The following table provides an overview of the heterocyclic systems synthesized from this compound or its close derivatives:

| Heterocyclic Scaffold | Synthetic Method | Precursor (or related compound) |

| Thiazoles | Hantzsch Reaction | Ethyl 2-chloro-3-oxobutanoate |

| Quinolinones | Condensation with Isatoic Anhydride | Ethyl acetoacetate |

| This table summarizes the involvement of this compound and related compounds in the synthesis of key heterocyclic systems. |

Reactivity of the Active Methylene (B1212753) Group

The structure of this compound contains a methylene group (-CH₂-) positioned between two carbonyl functions: an acetyl group and an ester group. This specific arrangement confers significant reactivity to the methylene protons. The electron-withdrawing nature of the adjacent carbonyls increases the acidity of these α-hydrogens, making them susceptible to deprotonation by a suitable base. organic-chemistry.orgnih.gov This process results in the formation of a resonance-stabilized carbanion, or enolate. rsc.org

The stability of this enolate is key to the compound's utility in synthesis. The negative charge is delocalized over the oxygen atoms of both the acetyl and ester groups, as well as the central carbon atom. This stabilized nucleophile can readily participate in a variety of carbon-carbon bond-forming reactions. aklectures.com A primary example is the alkylation reaction, where the enolate reacts with alkyl halides in an Sₙ2 fashion to introduce an alkyl substituent at the C2 position. rsc.orgaklectures.com This reactivity is fundamental to the acetoacetic ester synthesis, which allows for the creation of various substituted ketones and carboxylic acids. wikipedia.org

The presence of the 2-acetamido group modifies the electronic environment compared to the parent ethyl acetoacetate, but the fundamental principle of active methylene reactivity remains the same. The enolate can be selectively formed and utilized for further synthetic elaborations.

Table 1: Representative Reaction of the Active Methylene Group

| Reaction Type | Reagents | Product Type | Significance |

| Alkylation | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | C2-alkylated derivative | Forms a new C-C bond at the active methylene position. aklectures.com |

| Acylation | Acyl Chloride (RCOCl) | C2-acylated derivative | Introduces an additional acyl group, creating a β-dicarbonyl system. acs.org |

Hydrolytic and Degradative Pathways

This compound, as a β-keto ester, can undergo hydrolysis under both acidic and basic conditions, leading to different degradation products. The specific pathway followed is highly dependent on the reaction conditions, particularly the concentration of the acid or base used. rsc.org

Ketonic Hydrolysis: When treated with dilute acid (e.g., HCl) or dilute base, followed by gentle heating, the molecule undergoes hydrolysis of the ester group to form an intermediate β-keto acid. vaia.com This intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) upon warming to yield a ketone. aklectures.comvaia.com In the case of this compound, this pathway would produce 3-acetamidobutan-2-one.

Acidic Hydrolysis (or Cleavage): In the presence of concentrated base (like NaOH or KOH) and heat, a different cleavage occurs. This more forceful condition results in the hydrolysis of both the ester and the amide bond, along with cleavage of the bond between the α-carbon and the acetyl carbonyl group. Subsequent acidification would lead to the formation of acetic acid, ethanol, and 2-aminopropanoic acid (alanine).

These distinct hydrolytic pathways allow for the targeted synthesis of either ketones or carboxylic acids from the same starting material, highlighting its synthetic versatility. rsc.org The spontaneous hydrolysis of α-ketoesters in aqueous media is a known phenomenon that can lead to de-protonation and acidification of the medium. nih.gov

Table 2: Hydrolysis Pathways and Products

| Hydrolysis Type | Conditions | Intermediate | Final Products (after workup) |

| Ketonic Hydrolysis | Dilute acid or base, heat | β-keto acid | 3-acetamidobutan-2-one, Ethanol, CO₂ |

| Acidic Hydrolysis | Concentrated base, heat; then acidify | Carboxylate salts | Acetic acid, Ethanol, 2-aminopropanoic acid |

Chemoselectivity and Regioselectivity in Synthetic Transformations

The multiple functional groups in this compound—ketone, ester, and amide—present challenges and opportunities in terms of selective reactions.

Regioselectivity: The most prominent example of regioselectivity is the alkylation of the enolate. Deprotonation occurs almost exclusively at the active methylene carbon (C2) due to it being flanked by two carbonyl groups, making it the most acidic site. acs.orgresearchgate.net Subsequent reaction with an electrophile, such as an alkyl halide, therefore proceeds at this C2 position rather than at the less acidic methyl group of the acetyl moiety (C4) or at the nitrogen of the acetamido group. acs.org

Chemoselectivity: Chemoselectivity involves differentiating between the various carbonyl groups. For instance, the reduction of the ketone function in the presence of the ester and amide is a common goal. Asymmetric reduction of related β-keto esters can be achieved with high diastereomeric and enantiomeric excess using biological catalysts like fungi or algae, demonstrating that the ketone can be selectively targeted. nih.govnih.gov For example, Penicillium purpurogenum has been used to reduce ethyl 2-methyl-3-oxobutanoate to the corresponding alcohol with high selectivity. nih.gov Similarly, the synthesis of α-acylamino-β-keto-esters can be followed by a dynamic kinetic resolution using specific ruthenium catalysts to achieve a highly selective reduction of the ketone. researchgate.net This highlights that, with the correct choice of reagents, the ketone can be reduced preferentially over the ester or amide.

Table 3: Examples of Selective Transformations

| Transformation | Reagents/Catalyst | Reactive Site | Outcome |

| Asymmetric Reduction | Chlorella pyrenoidosa | C3-Ketone | Selective reduction to a β-hydroxy ester. nih.gov |

| Dynamic Kinetic Resolution | Ru(II) catalyst, Formic Acid/Triethylamine | C3-Ketone | Highly diastereoselective and enantioselective reduction to the alcohol. researchgate.net |

| Alkylation | Base (e.g., NaOEt), Alkyl Halide | C2 (Active Methylene) | Regioselective C-alkylation. vaia.com |

Role in Oscillating Chemical Reactions (Analogous Ester Systems)

While specific studies on this compound in oscillating reactions are not prominent, its structural analogues, particularly β-dicarbonyl compounds like ethyl acetoacetate and malonic acid, are central to the field. These compounds are key substrates in the Belousov-Zhabotinsky (BZ) reaction, a classical example of a chemical oscillator. nih.gov

The BZ reaction involves the catalytic oxidation of an organic substrate (like malonic acid) by a bromate (B103136) salt in an acidic medium. nih.gov The reaction mechanism is complex, involving a series of autocatalytic steps and feedback loops that cause the concentrations of intermediates, such as bromide ions and the oxidized form of the metal catalyst (e.g., Ce⁴⁺), to oscillate over time. wikipedia.org This leads to periodic changes in the color of the solution.

Ketones and β-keto esters play a crucial role in this process. Their function is to consume molecular bromine via an enolization process. wikipedia.org The enol form of the ketone or ester reacts with bromine, which is a key step in the feedback loop that controls the oscillations. The rate of this enolization and subsequent bromination directly impacts the dynamics of the oscillation, such as its period and amplitude. wikipedia.orgacs.org Given its β-keto ester structure, this compound is expected to function analogously, serving as the organic substrate and bromine scavenger required to sustain chemical oscillations in a BZ-type system.

Table 4: Components of an Analogous Belousov-Zhabotinsky Reaction

| Component | Example | Role in Oscillation |

| Organic Substrate | Malonic Acid, Ethyl Acetoacetate | Undergoes oxidation; removes Br₂ via enol form. wikipedia.orgnih.gov |

| Oxidizing Agent | Potassium Bromate (KBrO₃) | Main source of bromine species. |

| Catalyst | Cerium(IV) sulfate | Cycles between oxidized (Ce⁴⁺) and reduced (Ce³⁺) states. |

| Acidic Medium | Sulfuric Acid (H₂SO₄) | Provides the necessary proton concentration for the reactions. |

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Acetamido 3 Oxobutanoate and Its Analogs

Comprehensive Spectroscopic Analyses for Molecular Elucidation

The structural characteristics of ethyl 2-acetamido-3-oxobutanoate and its related compounds are primarily determined through a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, including Infrared (IR) and FT-Raman, are pivotal in providing detailed insights into the molecular framework, functional groups, and bonding arrangements within these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to elucidate its complex structure.

Carbon-13 (¹³C) NMR for Unique Carbon Environments

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of ¹³C is low (about 1.1%), the spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. oregonstate.edudocbrown.info

In the ¹³C NMR spectrum of this compound, distinct signals are observed for each of the eight carbon atoms, reflecting their different chemical environments. The carbonyl carbons of the ester and ketone groups are the most deshielded and appear at the lowest field (highest ppm values). wisc.edu The carbon of the ester carbonyl generally resonates at a slightly higher field than the ketone carbonyl. The carbons of the ethyl group, the acetyl methyl group, and the acetamido methyl group each give rise to separate signals in the upfield region of the spectrum. docbrown.infowordpress.com The methine carbon, being attached to both a nitrogen and a carbonyl group, appears at a characteristic downfield position. chemicalbook.com

Interactive Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -C H3 (ethyl) | ~14 |

| -C H2- (ethyl) | ~62 |

| -C OCH3 (acetyl) | ~25 |

| -NHCOC H3 | ~23 |

| -C H- | ~58 |

| -C =O (ester) | ~169 |

| -C =O (ketone) | ~202 |

| -NHC O- | ~170 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. stackexchange.com

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and FT-Raman spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for identifying functional groups in organic compounds. The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. docbrown.info

Key absorption bands include:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the amide group. pressbooks.pub

C-H Stretch: Absorptions in the range of 2850-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the alkyl groups. libretexts.org

C=O Stretch: Strong, sharp peaks are observed in the carbonyl region (1650-1750 cm⁻¹). The spectrum will show distinct peaks for the ester carbonyl and the ketone carbonyl, and the amide carbonyl (Amide I band). libretexts.org Typically, the ketone carbonyl absorbs at a higher frequency than the ester carbonyl. The Amide I band is also a prominent feature.

C-O Stretch: The stretching vibrations of the C-O bonds in the ester group give rise to strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. docbrown.info

N-H Bend: The bending vibration of the N-H bond (Amide II band) appears around 1550-1650 cm⁻¹.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300-3500 |

| Alkyl | C-H Stretch | 2850-3000 |

| Ketone | C=O Stretch | ~1725 |

| Ester | C=O Stretch | ~1745 |

| Amide | C=O Stretch (Amide I) | ~1680 |

| Amide | N-H Bend (Amide II) | ~1550-1650 |

| Ester | C-O Stretch | 1000-1300 |

FT-Raman Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy measures the change in polarizability. This often results in different vibrational modes being active or more intense in each technique. aps.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound, the molecular ion peak [M]+ would be observed at an m/z corresponding to its molecular weight. PubChem lists the monoisotopic mass of this compound as 187.08446 Da. uni.lu Therefore, the molecular ion peak is expected at approximately m/z 187. In addition to the molecular ion, several adduct ions are predicted, such as [M+H]+ at m/z 188.09174 and [M+Na]+ at m/z 210.07368. uni.lu

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and rearrangements. libretexts.org For this compound, this could involve the loss of the ethoxy group (-OCH2CH3) to form a fragment ion. Another common fragmentation pathway for carbonyl compounds is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. libretexts.org In the case of this compound, this could lead to the formation of an acylium ion. libretexts.org The presence of an amide group also influences fragmentation, often leading to cleavage of the C-C bond adjacent to the C-N bond. libretexts.org

The stability of the molecular ion can vary depending on the compound's structure. Aromatic and cyclic compounds tend to have more stable molecular ions, while long-chain and branched alkanes show less stable molecular ions. creative-proteomics.com The fragmentation pattern is also influenced by the ionization method used. libretexts.org

| Adduct | m/z |

| [M+H]+ | 188.09174 |

| [M+Na]+ | 210.07368 |

| [M-H]- | 186.07718 |

| [M+NH4]+ | 205.11828 |

| [M+K]+ | 226.04762 |

| [M+H-H2O]+ | 170.08172 |

| [M]+ | 187.08391 |

| [M]- | 187.08501 |

Data sourced from PubChem uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule.

For this compound, the presence of carbonyl groups (C=O) and the amide group (-NH-C=O) are expected to give rise to characteristic electronic transitions. Carbonyl compounds typically exhibit a weak n → π* transition at longer wavelengths (around 270-300 nm) and a strong π → π* transition at shorter wavelengths (around 180-190 nm). The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. The π → π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.

The specific absorption maxima (λmax) and molar absorptivities (ε) for this compound would need to be determined experimentally. However, for a related compound, ethyl acetoacetate (B1235776), UV/Visible spectrum data is available, which could provide some insight. nist.gov The solvent used can also influence the position and intensity of the absorption bands.

In some cases, transitions may be "forbidden" by selection rules, resulting in very weak or unobserved absorption bands. ufg.br For instance, g → g transitions in centrosymmetric molecules are forbidden. ufg.br However, molecular vibrations can sometimes lead to these transitions becoming weakly allowed, a phenomenon known as vibronic coupling. ufg.br

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions. These interactions include hydrogen bonding, van der Waals forces, and π-stacking interactions. nih.govnih.gov

In the crystal structures of related organic molecules, hydrogen bonds, particularly C-H···O and N-H···O interactions, are often observed to play a crucial role in stabilizing the crystal lattice. nih.govnih.gov These interactions can link molecules into chains, layers, or more complex three-dimensional networks. nih.govnih.gov For instance, in one study of an ethyl acetate (B1210297) derivative, C—H⋯O hydrogen bonds were found to link molecular chains into layers. nih.gov

Hydrogen-Bonding Networks and Geometry Analysis

Hydrogen bonds are highly directional interactions that significantly influence the structure and properties of molecular crystals. X-ray crystallography allows for a detailed analysis of the geometry of these bonds, including the donor-acceptor distances and angles.

In the crystal structures of similar compounds, a variety of hydrogen-bonding motifs have been observed. For example, in the crystal structure of an imidazolidine (B613845) derivative, N—H⋯O and C—H⋯O hydrogen bonds form helical chains. nih.gov In another example, strong three-center hydrogen bonds have been identified. lookchem.com The analysis of these networks provides a deeper understanding of the forces that direct the self-assembly of molecules in the solid state.

Disorder Phenomena in Crystal Structures

In some crystal structures, a molecule or a part of a molecule may occupy more than one position or orientation. This phenomenon is known as disorder. Disorder can be modeled in X-ray crystallographic studies by assigning partial occupancies to the atoms involved.

For example, in the crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, the ethyl fragment was found to be disordered and was modeled with two different crystallographic sites for the ethoxy oxygen and the α-carbon atom. nih.gov The presence of disorder can sometimes be an indication of conformational flexibility in the molecule.

Computational Chemistry in Structural Characterization

Computational chemistry provides a powerful set of tools to complement experimental techniques in the characterization of molecular structures. Methods like Density Functional Theory (DFT) can be used to calculate and predict various molecular properties.

For instance, computational methods can be used to optimize the geometry of a molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. researchgate.net Theoretical calculations can also be used to predict vibrational frequencies (FT-IR and Raman spectra) and NMR chemical shifts, which can aid in the interpretation of experimental spectra. researchgate.net

Furthermore, computational approaches like Hirshfeld surface analysis and the calculation of interaction energies can provide quantitative insights into the intermolecular forces that govern crystal packing. nih.gov Time-dependent DFT (TD-DFT) can be employed to calculate theoretical UV-Vis spectra, which can be compared with experimental results to understand the nature of electronic transitions. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.comresearchgate.net It is a versatile tool for predicting various molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and electronic spectra. researchgate.net

In the study of this compound and its analogs, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to obtain an optimized molecular structure. inoe.roejosat.com.tr These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. researchgate.net

Furthermore, DFT is instrumental in predicting spectroscopic parameters. Theoretical vibrational frequencies (FT-IR and Raman spectra) can be calculated and scaled to match experimental spectra, aiding in the assignment of vibrational modes. researchgate.netresearchgate.net The potential energy distribution (PED) analysis is often used in conjunction with these calculations to provide a detailed understanding of the contributions of different internal coordinates to each vibrational mode. researchgate.net Additionally, electronic properties like excitation energies and oscillator strengths for electronic transitions can be computed, providing insights into the UV-Vis absorption spectra of the molecule in various solvents. researchgate.net

Table 1: Selected Optimized Geometric Parameters for a Quinazoline Analog

| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | Experimental |

| Bond Lengths (Å) | |||

| C1–O14 | 1.218 | 1.218 | 1.210 |

| C8–N13 | 1.385 | 1.385 | 1.380 |

| N13–N22 | 1.411 | 1.406 | 1.410 |

| Bond Angles (º) | |||

| O14–C1–N35 | 121.7 | 121.7 | 121.5 |

| C2–C1–N35 | 116.2 | 116.2 | 116.4 |

| C8–N13–N22 | 119.5 | 119.5 | 119.3 |

| Data derived from a study on 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one, an analog of the primary subject. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. easychair.org This technique is particularly valuable for exploring the conformational landscape of flexible molecules like this compound and understanding their interactions with surrounding solvent molecules. easychair.orgresearchgate.net

MD simulations can reveal the dynamic behavior of a molecule, identifying stable conformations and the transitions between them. nih.gov By simulating the molecule in an explicit solvent environment, such as water or ethanol, researchers can gain insights into how the solvent affects the molecule's structure and dynamics. easychair.orgpitt.edu These simulations can elucidate the formation of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules, which play a crucial role in solvation and chemical reactivity. nih.govnih.gov

The stability of protein-ligand complexes, which is vital in drug design, can also be assessed using MD simulations. nih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the stability and flexibility of the system over the simulation period. dovepress.commdpi.com

Table 2: Key Parameters in a Typical MD Simulation

| Parameter | Value/Method |

| Force Field | GROMOS 54A7, AMBER |

| Water Model | SPC, TIP3P |

| Temperature | 300 K |

| Pressure | 1 atm |

| Time Step | 2 fs |

| Simulation Duration | 100-500 ns |

| General parameters often used in MD simulations of biomolecular systems. nih.govnih.gov |

Analysis of Electron Density Distributions (MEP, HOMO-LUMO)

The analysis of electron density distributions provides a detailed picture of the electronic characteristics of a molecule, which is fundamental to understanding its reactivity. youtube.com Two key analyses in this area are the Molecular Electrostatic Potential (MEP) and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) analysis. dergipark.org.tr

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It helps in identifying the regions of a molecule that are rich or poor in electrons. Red-colored regions on the MEP map indicate negative electrostatic potential, corresponding to areas prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. ejosat.com.trresearchgate.net This analysis is crucial for predicting how a molecule will interact with other molecules and for understanding its intermolecular interactions. researchgate.net

The HOMO-LUMO analysis focuses on the frontier molecular orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. inoe.ro The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. inoe.ro

Table 3: Frontier Molecular Orbital Energies for an Ethyl Acetate Analog

| Parameter | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 5.66 |

| Data from a DFT study on ethyl 2-(3-benzoylthioureido)-acetate. inoe.ro |

Quantitative Analysis of Intermolecular Contacts (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. nih.govresearchgate.net By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a unique three-dimensional representation of a molecule within its crystalline environment. nih.gov

The surface is often mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts that are shorter than the van der Waals radii, signifying strong interactions. nih.gov

Table 4: Contribution of Intermolecular Contacts for an Analog

| Interaction Type | Contribution (%) |

| H···H | 43.6 |

| C···H/H···C | 15.6 |

| O···H/H···O | 14.9 |

| N···H/H···N | 11.2 |

| Data from a Hirshfeld surface analysis of an ethyl 2-sulfanylacetate derivative. nih.gov |

Applications and Translational Impact of Ethyl 2 Acetamido 3 Oxobutanoate

Intermediate in Pharmaceutical and Bioactive Compound Synthesis

The unique arrangement of functional groups in ethyl 2-acetamido-3-oxobutanoate allows it to serve as a versatile building block in the synthesis of numerous active pharmaceutical ingredients (APIs). mallakchemicals.com Its ability to participate in a variety of chemical transformations makes it a key starting material for constructing the complex molecular architectures required for therapeutic efficacy.

Chiral Synthons for Beta-Hydroxy-Alpha-Amino Acids

β-Hydroxy-α-amino acids are critical chiral building blocks in chemical synthesis and are precursors to a multitude of important medicines, including novel antibiotics. nih.gov The synthesis of these structures often requires methods that are highly stereoselective to ensure the correct three-dimensional arrangement of the final therapeutic product. nih.govnih.gov this compound possesses the core structure necessary to produce these synthons. Through stereoselective reduction of its ketone group, it can be converted into the corresponding β-hydroxy derivatives. This transformation establishes two adjacent chiral centers (at the α and β carbons), creating the stereochemical foundation characteristic of this class of amino acids. The resulting chiral synthons are invaluable in constructing complex molecules where specific stereochemistry is essential for biological activity.

Precursor for Threonine Isomer Production

Role in Beta-Lactam Antibiotic Synthesis

β-Lactam antibiotics, including penicillins and cephalosporins, remain the most widely used class of antibacterial agents. nih.gov Their mechanism involves the covalent inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. nih.gov The biological activity and spectrum of these antibiotics are highly dependent on the nature of the side chains attached to the core β-lactam ring. nih.govgoogle.com this compound serves as a key intermediate for constructing these crucial side chains. The acetamido group is a common feature in many potent antibiotics, and the keto-ester functionality provides a handle for further chemical elaboration, allowing for the introduction of diverse substituents needed to optimize antibacterial potency and overcome resistance mechanisms. nih.gov

Synthesis of Antitumor and Other Bioactive Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with many exhibiting potent biological activities. This compound is a valuable precursor for synthesizing a range of polyfunctionally substituted heterocyclic compounds with potential therapeutic applications, including antitumor activity. researchgate.net The presence of multiple reactive sites allows it to undergo cyclization and condensation reactions with various reagents to form diverse ring systems. For instance, related precursors are used to generate thiophene, thiazole (B1198619), pyrazole, and pyridine (B92270) derivatives that have been evaluated for their efficacy against cancer cell lines. researchgate.net The versatility of this intermediate facilitates the creation of libraries of novel heterocyclic molecules for screening and development as new therapeutic agents. researchgate.netnih.gov

Table 1: Bioactive Heterocyclic Systems Derived from Related Precursors

| Heterocyclic Ring System | Synthetic Utility and Bioactivity | Source |

| Thiophene | Serves as a core structure in various synthesized derivatives evaluated for antitumor properties. | researchgate.net |

| Thiazole | Incorporated into novel compounds through cyclization reactions, forming part of a broader search for bioactive molecules. | researchgate.net |

| Pyrazole | Synthesized from precursors to create new chemical entities with potential therapeutic applications. | researchgate.net |

| Pyridine | The key precursor's cyanoacetamido moiety can be used to construct pyridine rings, leading to compounds with biological interest. | researchgate.net |

| Pyrimidine | Formed through synthetic pathways that leverage the reactivity of the precursor to build complex heterocyclic structures. | researchgate.net |

| Coumarin | Synthesized as a derivative and evaluated for potential antitumor activity. | researchgate.net |

Intermediacy in Cephalosporin Compounds

Cephalosporins are a major class of β-lactam antibiotics characterized by a dihydrothiazine ring fused to the β-lactam core. nih.gov A critical component of their structure is the side chain at the C-7 position of the cephem nucleus. This compound is an important intermediate in the synthesis of these side chains. nbinno.com Many clinically significant cephalosporins feature a 7-acetamido group, which is directly provided by this precursor. nih.gov The remainder of the molecule can be chemically modified to introduce other essential structural motifs, such as the aminothiazole ring found in third and fourth-generation cephalosporins, which enhances antibacterial spectrum and potency against resistant organisms. nih.gov

Contributions to Agrochemical and Dyestuff Industries

Beyond pharmaceuticals, the reactivity of this compound makes it relevant to the agrochemical and dyestuff sectors. In agrochemistry, intermediates with similar functionalities are used to synthesize active ingredients for crop protection. The core structure can be used to build heterocyclic systems that are known to possess fungicidal or herbicidal properties. Companies that supply such specialized chemical building blocks often serve the agrochemical market. mallakchemicals.comoakwoodchemical.com

In the dyestuff industry, the related compound ethyl acetoacetate (B1235776) is a well-known precursor for the synthesis of yellow and orange pigments, particularly acetoacetarylide pigments. The active methylene (B1212753) group in this compound can undergo condensation reactions, such as the Knoevenagel condensation, with various aromatic aldehydes. This reaction is fundamental in creating the extended conjugated systems (chromophores) that are responsible for color in many synthetic dyes.

Applications in Fine Chemical and Specialty Chemical Manufacturing

This compound is a valuable and versatile precursor in the synthesis of more complex molecules within the fine and specialty chemical industries. Its structure, which features a β-keto ester and an acetamido group, provides multiple reactive sites for chemical transformations.

A primary application of its parent compound, ethyl 3-oxobutanoate (ethyl acetoacetate), is in the acetoacetic ester synthesis, a well-established method for creating a wide variety of ketones and other derivatives. wikipedia.org This process involves the deprotonation of the α-carbon followed by alkylation, which can be adapted to produce a range of substituted β-keto esters. wikipedia.org For instance, the synthesis of Ethyl-2-benzyl-3-oxobutanoate is achieved by deprotonating ethyl 3-oxobutanoate with sodium ethoxide to form a stabilized enolate anion, which is then alkylated via an SN2 reaction with benzyl (B1604629) chloride. tcd.ie Similarly, related compounds like ethyl 2-ethyl-3-oxobutanoate serve as key intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fragrances. nbinno.comnbinno.com

The strategic placement of the acetamido group in this compound offers pathways to nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules. The synthesis of various derivatives, such as Ethyl 2-(hydroxyimino)-3-oxobutanoate, further expands its utility as a building block. chemicalbook.com

Table 1: Examples of Fine Chemicals Synthesized from Ethyl Acetoacetate Derivatives This table is interactive. Click on the headers to sort.

| Precursor | Reagents | Product | Application Area | Reference |

|---|

Emerging Roles in Biotechnology and Enzyme Technology

While direct applications of this compound in biotechnology are still emerging, the broader class of β-keto esters, including its parent compound ethyl acetoacetate, is significant in enzyme technology. These compounds can serve as substrates for various enzymes, enabling the study of enzyme kinetics, inhibition, and reaction mechanisms.

For example, enzymes such as reductases can act on the keto group of these esters to produce chiral hydroxy esters, which are valuable building blocks in asymmetric synthesis. The ability to perform these transformations under mild, aqueous conditions is a hallmark of biotechnological processes. The reactivity of the ester and keto functionalities allows for enzymatic modifications, making these compounds useful probes for discovering and characterizing novel enzyme activities from various biological sources.

Strategic Compound in Green Chemistry Methodologies (as precursor)

This compound and its parent compound, ethyl acetoacetate, are valuable precursors in the development of greener synthetic methodologies. nih.gov Green chemistry emphasizes the use of processes that reduce or eliminate the use and generation of hazardous substances. The use of ethyl acetoacetate derivatives in one-pot, multicomponent reactions is a prime example of this approach.

Recent research has demonstrated the synthesis of Ethyl 2-[(1H-Indol-3-yl)(phenyl)methyl]-3-oxobutanoate derivatives using a recyclable NiO nanocatalyst in an environmentally benign solvent. researchgate.net This method offers advantages such as operational simplicity, high yields, and the ability to reuse the catalyst, all of which are core principles of green chemistry. nih.govresearchgate.net Such syntheses often proceed under milder conditions and with higher atom economy compared to traditional methods, positioning these precursors as strategic assets in sustainable chemical manufacturing. nih.gov

Diagnostic and Analytical Applications (Related Isotope-Labeled Compounds)

In the realm of diagnostics and analytics, isotopically labeled compounds are indispensable tools, particularly in metabolic research and quantitative analysis using mass spectrometry. nih.gov While direct applications for labeled this compound are specialized, related labeled β-keto esters and their precursors are well-documented.

Stable isotope-labeled versions of molecules, such as those incorporating deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), serve as tracers and internal standards. medchemexpress.commedchemexpress.com For example, Ethyl 2-ethyl-3-oxobutanoate-d5, a deuterated form of a related compound, is used as a tracer to study the pharmacokinetics and metabolic profiles of drugs. medchemexpress.commedchemexpress.com The incorporation of heavy isotopes allows for precise quantification in complex biological samples, as the labeled compound is chemically identical to the native one but distinguishable by its mass. nih.gov This technique, known as stable-isotope dilution (SID), is a gold standard for biomarker analysis. nih.gov

Metabolic Markers in Biomedical Research

The use of isotope-labeled compounds is central to metabolic profiling and the discovery of biomarkers for diseases. dntb.gov.ua Stable isotope tracers are employed to elucidate metabolic pathways by tracking the transformation of a labeled nutrient through a series of biochemical reactions. researchgate.net

For instance, stable isotope labeling by essential nutrients in cell culture (SILEC) can be used to generate labeled versions of metabolic intermediates. researchgate.net In studies of heart failure, researchers have used mass spectrometry to track labeled substrates and have identified increased ketone utilization as a key metabolic adaptation in the failing heart. researchgate.net Similarly, studies on ketogenesis use labeled tracers to measure the rates of ketone body production, disposal, and interconversion, providing critical insights into metabolic states like insulin (B600854) resistance. researchgate.net Labeled ketone esters have been used to induce a state of "pure ketosis" in research animals to study its physiological effects, demonstrating increased insulin sensitivity. nih.gov These methodologies underscore the potential for labeled compounds related to this compound to serve as probes in understanding complex metabolic diseases.

Table 2: Applications of Related Isotope-Labeled Compounds in Research This table is interactive. Click on the headers to sort.

| Labeled Compound/Method | Isotope(s) Used | Research Area | Finding/Application | Reference |

|---|---|---|---|---|

| Ethyl 2-ethyl-3-oxobutanoate-d5 | Deuterium (²H) | Drug Development | Tracer for pharmacokinetic and metabolic profiling. | medchemexpress.commedchemexpress.com |

| Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) | ¹³C, ¹⁵N | Metabolomics | Generation of internal standards for quantitative analysis of metabolites like acyl-CoAs. | researchgate.net |

| Double-Tracer Method | ¹³C | Ketogenesis | Measures rates of ketone body production, disposal, and interconversion to study metabolic diseases. | researchgate.net |

| Ketone Esters | Not specified | Physiology | Induces pure ketosis to study metabolic effects, such as increased insulin sensitivity. | nih.gov |

| Ethyl 2-hydroxy-2-methyl-3-oxobutanoate precursor | ¹³C, Deuterium (²H) | Chemical Synthesis | Labeled precursor for synthesizing other complex labeled molecules. | isotope.com |

Inhibitory Activities in Biological Systems (Related Compounds)

Derivatives of this compound have shown notable inhibitory activities in various biological systems. A study on Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives, which share the core butanoate structure, demonstrated significant antibacterial and anthelmintic properties. frontiersin.org One compound, in particular, showed potent activity against several bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) as low as 0.07 mg/ml. frontiersin.org These compounds also displayed excellent anthelmintic activity against parasitic worms, outperforming the standard drug albendazole (B1665689) in some cases. frontiersin.org

Furthermore, other structurally related compounds have been identified as potent enzyme inhibitors. For example, 2-(3,4-dihydroxyphenyl)ethanol (DPE), a phenolic compound, was found to be a strong inhibitor of 5-lipoxygenase and 12-lipoxygenase, enzymes involved in inflammatory pathways. nih.gov This highlights a common strategy in drug discovery where the core scaffold of a molecule like a butanoate ester is modified to target specific enzymes or biological pathways.

Future Research Directions and Unexplored Avenues for Ethyl 2 Acetamido 3 Oxobutanoate

Development of Novel and Sustainable Synthetic Routes

The development of new and sustainable methods for synthesizing Ethyl 2-acetamido-3-oxobutanoate is a primary area for future investigation. Current synthetic strategies, while effective, may rely on harsh reagents, multi-step processes, or generate significant waste. Future research should prioritize the design of novel routes that are not only efficient but also environmentally benign.

One promising avenue is the exploration of catalytic methods that minimize waste and energy consumption. For instance, developing catalytic systems that can directly functionalize readily available starting materials would represent a significant advancement. Additionally, investigating the use of renewable feedstocks and green solvents, such as ethyl lactate, could drastically improve the sustainability profile of its synthesis. researchgate.net The goal is to create synthetic pathways that are not only economically viable but also align with the principles of green chemistry.

Advanced Stereocontrol and Asymmetric Synthesis Strategies

Achieving precise control over the stereochemistry of this compound and its derivatives is crucial for their application in pharmaceuticals and other biologically active molecules. Future research will undoubtedly focus on the development of advanced stereocontrol and asymmetric synthesis strategies.

This includes the design of novel chiral catalysts, including both metal complexes and organocatalysts, that can facilitate highly enantioselective and diastereoselective transformations. researchgate.net Biocatalysis, utilizing whole-cell systems or isolated enzymes, presents a particularly attractive approach. researchgate.netnih.gov The inherent stereoselectivity of enzymes can be harnessed to produce specific stereoisomers with high purity, often under mild reaction conditions. researchgate.netnih.gov Dynamic kinetic resolution, which combines in-situ racemization of the starting material with a stereoselective reaction, is another powerful strategy to maximize the yield of the desired stereoisomer. researchgate.net

Expansion of Biochemical and Enzymatic Applications

The biochemical and enzymatic applications of this compound and its derivatives represent a burgeoning field of research. While its role as a substrate for various enzymes is known, a deeper understanding of its interactions within biological systems is needed.